molecular formula C10H11N8O6P B1198011 8-N3-cAMP CAS No. 31966-52-6

8-N3-cAMP

Cat. No. B1198011
CAS RN: 31966-52-6
M. Wt: 370.22 g/mol
InChI Key: KTMLKBFMGWQTEK-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • IUPAC Name : (4aR,6R,7R,7aS)-6-(6-amino-8-azidopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol


Molecular Structure Analysis

The molecular structure of 8-N3-cAMP consists of a purine ring (adenosine) with an azide group attached at the 8-position. The cyclic adenosine monophosphate (cAMP) backbone is modified by the azido group .

Scientific Research Applications

Incorporation into Lipopolysaccharides of Escherichia coli Strains

8-N3-cAMP, also known as 8-Azido-3,8-dideoxy-α/β-d-manno-oct-2-ulosonic acid (Kdo-8-N3), is used in metabolic labeling of lipopolysaccharide (LPS) structures found on the cell membrane of Gram-negative bacteria . This application is particularly useful in the investigation of LPS biosynthesis and cell surface labeling across different strains .

Variability in Nature and Efficiency of LPS Labeling

The nature and efficiency of LPS labeling using Kdo-8-N3 vary among different E. coli strains and serotypes . This knowledge is important for future application of Kdo-8-N3 in the study of LPS biosynthesis and dynamics, especially when working with clinical isolates .

Visualization of LPS

Several studies have reported successful labeling of LPS using Kdo-8-N3 and visualization of LPS by a fluorescent reagent through click chemistry on a selection of Gram-negative bacteria such as Escherichia coli strains, Salmonella typhimurium, and Myxococcus xanthus .

Metabolic Labeling of Pathogenic E. coli Strains

Kdo-8-N3 has been used to metabolically label pathogenic E. coli strains from commercial and clinical origin . Different extents of labeling were observed in different E. coli strains, which seemed to be dependent also on growth media .

Induction of Tyrosine Aminotransferase in H-35 Hepatoma Cells

Incubation of H-35 hepatoma cells with vesicle-8-N3-cAMP resulted in increased Tyrosine Aminotransferase (TAT) activity . This was preceded by the binding of 8-N3-cAMP to the regulatory subunit of type II cAMP-dependent protein kinase .

Modulation of Intracellular cAMP Concentration

The use of lipid vesicles provides a means of modulating intracellular cAMP concentration without adding cyclic nucleotide in the millimolar . This is another application of 8-N3-cAMP in scientific research.

properties

IUPAC Name

(4aR,6R,7R,7aS)-6-(6-amino-8-azidopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N8O6P/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-5(19)6-3(23-9)1-22-25(20,21)24-6/h2-3,5-6,9,19H,1H2,(H,20,21)(H2,11,13,14)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMLKBFMGWQTEK-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N8O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70953852
Record name 6-(6-Amino-8-azido-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-N3-cAMP

CAS RN

31966-52-6
Record name 8-Azidoadenosine-3',5'-monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031966526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(6-Amino-8-azido-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-N3-cAMP
Reactant of Route 2
Reactant of Route 2
8-N3-cAMP
Reactant of Route 3
Reactant of Route 3
8-N3-cAMP
Reactant of Route 4
8-N3-cAMP
Reactant of Route 5
8-N3-cAMP
Reactant of Route 6
8-N3-cAMP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.